molecular formula C8H12N2O2 B2531761 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid CAS No. 1351385-42-6

3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B2531761
CAS No.: 1351385-42-6
M. Wt: 168.196
InChI Key: ZQZXVPZVLPHQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 1,3-dimethyl-1H-pyrazole with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .

Scientific Research Applications

3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. In the case of its use as an agrochemical, it may inhibit enzymes involved in essential metabolic pathways of weeds or pests. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,5-dimethylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-5-7(10(2)9-6)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZXVPZVLPHQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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